5-Chloro-4-methyl-2-nitrobenzamide
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Overview
Description
5-Chloro-4-methyl-2-nitrobenzamide is an organic compound with the molecular formula C8H7ClN2O3 It is a derivative of benzamide, characterized by the presence of a chlorine atom at the 5th position, a methyl group at the 4th position, and a nitro group at the 2nd position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-nitrobenzamide typically involves the nitration of 4-chloro-2-methylbenzoic acid followed by the conversion of the resulting nitro compound to the corresponding benzamide. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with ammonia or an amine to form the benzamide derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a similar synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid and amine under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products Formed
Reduction: 5-Chloro-4-methyl-2-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 5-Chloro-4-methyl-2-nitrobenzoic acid and ammonia or an amine.
Scientific Research Applications
5-Chloro-4-methyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atom and the amide group may also play a role in modulating the compound’s activity by influencing its binding to target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-nitrobenzamide: Similar structure but lacks the methyl group at the 4th position.
5-Chloro-2-nitrobenzamide: Similar structure but lacks the methyl group at the 4th position.
4-Methyl-2-nitrobenzamide: Similar structure but lacks the chlorine atom at the 5th position.
Uniqueness
5-Chloro-4-methyl-2-nitrobenzamide is unique due to the presence of both the chlorine atom and the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents can lead to distinct properties and applications compared to other similar compounds.
Properties
Molecular Formula |
C8H7ClN2O3 |
---|---|
Molecular Weight |
214.60 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-nitrobenzamide |
InChI |
InChI=1S/C8H7ClN2O3/c1-4-2-7(11(13)14)5(8(10)12)3-6(4)9/h2-3H,1H3,(H2,10,12) |
InChI Key |
CGGQVMJTUJUXOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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